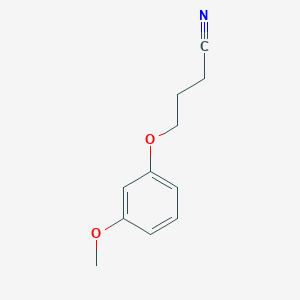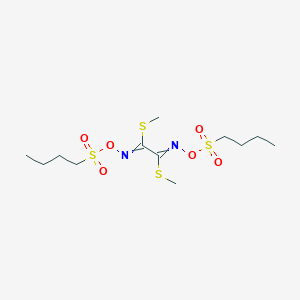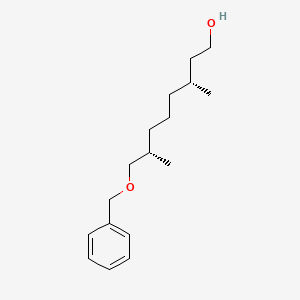
4-Phenyldec-5-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyldec-5-EN-2-one is an organic compound with the molecular formula C16H22O. It is characterized by a phenyl group attached to a decenone backbone, specifically at the 4th position of the dec-5-en-2-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyldec-5-EN-2-one can be achieved through several methods. One common approach involves the use of Schwartz’s reagent. An oven-dried 250-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, rubber septum, and a water condenser provided with an argon atmosphere inlet is charged with Schwartz’s reagent (9.36 g, 36.3 mmol) . The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyldec-5-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Phenyldec-5-EN-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenyldec-5-EN-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone (P2P): An aromatic ketone with a similar structure but different functional groups.
Phenolic Compounds: These compounds share the phenyl group but differ in their chemical properties and reactivity.
Uniqueness
4-Phenyldec-5-EN-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
649766-41-6 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
4-phenyldec-5-en-2-one |
InChI |
InChI=1S/C16H22O/c1-3-4-5-7-12-16(13-14(2)17)15-10-8-6-9-11-15/h6-12,16H,3-5,13H2,1-2H3 |
InChI Key |
DLZWAFHUNZAWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)

![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)

![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)



![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)

![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
